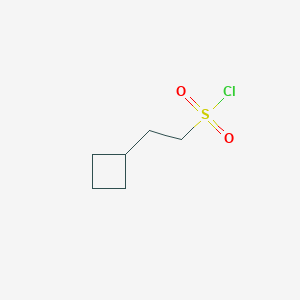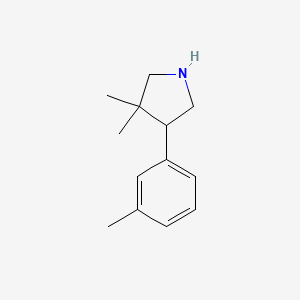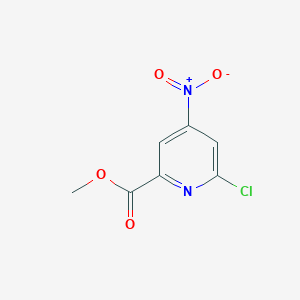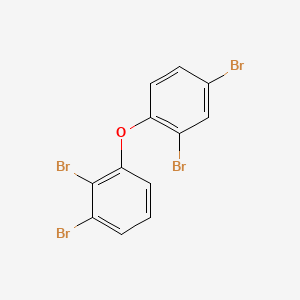
2,2',3,4'-Tetrabromdiphenylether
Übersicht
Beschreibung
2,2’,3,4’-Tetrabromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE) that is used as a flame retardant . It is one of the most prominent PBDE congeners detected in the environment and in animal and human tissues . It has a molecular formula of C12H6Br4O .
Synthesis Analysis
While specific synthesis methods for 2,2’,3,4’-Tetrabromodiphenyl ether were not found in the search results, there are studies that investigate its degradation pathways. For instance, one study demonstrated the use of a nanocomposite catalyst consisting of a m-BiVO4/BiOBr heterojunction surface-decorated with Pd nanoparticles in the photocatalytic reductive debromination of PBDEs .Molecular Structure Analysis
The molecular structure of 2,2’,3,4’-Tetrabromodiphenyl ether includes a total of 24 bonds. There are 18 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic ether .Chemical Reactions Analysis
Research has shown that 2,2’,3,4’-Tetrabromodiphenyl ether can undergo debromination and methanogenesis in anaerobic soil microcosms . Another study demonstrated the use of a nanocomposite catalyst for the photocatalytic reductive debromination of PBDEs .Physical and Chemical Properties Analysis
2,2’,3,4’-Tetrabromodiphenyl ether has a density of 2.2±0.1 g/cm3, a boiling point of 404.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Hier ist eine prägnante Analyse der wissenschaftlichen Forschungsanwendungen von „2,2',3,4'-Tetrabromdiphenylether“:
Bewertung der Gesundheitsgefahren für den Menschen
Die U.S. EPA führte eine Peer-Review der Bewertung der Gesundheitsgefahren und Dosis-Wirkungs-Beziehungen von polybromierten Diphenylethern (PBDEs) durch, darunter 2,2',4,4'-Tetrabromdiphenylether (BDE-47), wobei der Fokus auf seinen potenziellen Auswirkungen auf die Gesundheit lag .
Photokatalyse vs. Photolyse
Eine Studie verglich Photokatalyse und Photolyse von BDE-47, wobei operative Parameter, kinetische Studien und Datenvalidierung unter Verwendung moderner Machine-Learning-Modelle untersucht wurden .
Reduktiver Abbau
Die Forschung untersuchte die Auswirkungen von Tensiden und Nanopartikel-Dosierung auf den Abbau von BDE-47 und untersuchte dabei eine verbesserte Solubilisierung und einen reduktiven Abbau .
Debromierungsverfahren
Es wurde eine neue Technik unter Verwendung von nullwertigem Zink in Kombination mit Ascorbinsäure für die schnelle Debromierung von BDE-47 zu weniger oder nicht toxischen Formen entwickelt .
Auswirkungen auf die männliche Fortpflanzungsgesundheit
Studien haben einen Zusammenhang zwischen der Exposition gegenüber BDE-47 und männlichen Fortpflanzungskrankheiten hergestellt, da es in der Nahrungskette vorkommt .
Stoffwechselgesundheit bei Mäusen
Die Forschung an trächtigen Mäusen, die BDE-47 ausgesetzt waren, analysierte die Ergebnisse im Zusammenhang mit der Stoffwechselgesundheit bei männlichen Nachkommen .
Safety and Hazards
2,2’,3,4’-Tetrabromodiphenyl ether is known to pose potential health hazards. It has been linked to higher exposure to certain environmental compounds such as 2,2′,4,4′-tetrabromodiphenyl ether that are widely distributed in the food chain . It is also known to cause skin irritation and may cause drowsiness or dizziness .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2,2’,3,4’-Tetrabromodiphenyl ether, also known as BDE-47, primarily targets the immune system, specifically macrophages . It has been shown to impair macrophage and basophil activities .
Mode of Action
BDE-47 interacts with its targets by modulating the intracellular expression of microRNAs . It also interferes with the biogenesis of small extracellular vesicles (sEVs), increasing their number and selecting a de novo population of sEVs .
Biochemical Pathways
BDE-47 affects several biochemical pathways. It modulates the expression of a set of intracellular microRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses, with particular reference to M1/M2 differentiation . It also induces some epigenetic effects in M (LPS) THP-1 cells .
Pharmacokinetics
It is known that bde-47 is a persistent pollutant that can be found throughout the environment . It is also known to bioaccumulate, indicating that it may have significant persistence in biological systems .
Result of Action
The action of BDE-47 results in a perturbation of the innate immune response at different levels . It modulates the intracellular expression of microRNAs and interferes with the biogenesis, cargo content, and functional activity of M (LPS) macrophage cell-derived sEVs . This can lead to an exacerbated pro-inflammatory response, inducing the overexpression of the IL-6 and the MMP9 genes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BDE-47. For instance, the presence of heavy metals in the environment can complicate the remediation of environments contaminated with BDE-47 . Additionally, BDE-47 is a persistent pollutant that is widely distributed in the environment, including in soil, dust, biota, and even human tissues . This widespread environmental presence can influence its action and effects.
Biochemische Analyse
Biochemical Properties
BDE-47 can interact with various biomolecules, including enzymes and proteins, and can modulate the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses .
Cellular Effects
BDE-47 has been shown to have significant effects on various types of cells and cellular processes. For instance, it can impair macrophage and basophil activities . It also influences cell function by modulating the intracellular expression of miRNAs and interfering with the biogenesis, cargo content, and functional activity of small extracellular vesicles (sEVs) .
Molecular Mechanism
At the molecular level, BDE-47 exerts its effects through various mechanisms. It can induce some epigenetic effects in cells, modulating the expression of a set of intracellular miRNAs . It can also interfere with the biogenesis of sEVs, increasing their number and selecting a de novo population of sEVs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BDE-47 can change over time. For example, it has been shown that short-term exposure to low-dose BDE-47 may have adverse effects on semen quality and spermatogenesis in adult male mice .
Dosage Effects in Animal Models
The effects of BDE-47 vary with different dosages in animal models. For instance, low doses (0.2 mg/kg body weight) of BDE-47 induce long-lasting up-regulation of ribosomal genes, suppression of Cd36 in liver and increase circulating triglycerides in blood, while moderated doses (≥1 mg/kg body weight) produce opposite long-lasting effects .
Metabolic Pathways
BDE-47 is involved in various metabolic pathways. For example, it has been shown to disrupt the eye and bone development of zebrafish larvae based on both transcriptomic and morphological evidences .
Subcellular Localization
It is known that BDE-47 can interfere with the biogenesis of small extracellular vesicles (sEVs), which play a crucial role in intercellular communication .
Eigenschaften
IUPAC Name |
1,2-dibromo-3-(2,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-4-5-10(9(15)6-7)17-11-3-1-2-8(14)12(11)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDQKPAHIDGGMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)OC2=C(C=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879868 | |
| Record name | BDE-42 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-18-8 | |
| Record name | 2,2',3,4'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-42 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P153P43XX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the hydroxylated form of BDE-47, specifically 3-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (3-OH-BDE-47), interact with the thyroid system?
A1: Research suggests that 3-OH-BDE-47 can interfere with the thyroid system by binding to thyroid hormone receptors (TRs). A study demonstrated that 3-OH-BDE-47 effectively inhibited the binding of triiodothyronine (T3) to TRs. This competitive binding suggests that 3-OH-BDE-47 might disrupt normal thyroid hormone signaling. [, ]
Q2: What structural features of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) are important for their thyroid hormone-disrupting activities?
A2: Studies indicate that the presence and position of the hydroxyl group on the BDE molecule play a crucial role in its ability to interact with TRs. For instance, 4-hydroxy-2,2',3,4',5-pentabromodiphenyl ether (4-OH-BDE-90) and 3-OH-BDE-47, both possessing a hydroxyl group at the 4- or 3- position, demonstrated significant inhibition of T3 binding to TRs. Conversely, BDE-47 without a hydroxyl group did not exhibit this effect. These findings suggest that the hydroxyl group at specific positions is crucial for the thyroid hormone-disrupting activity of OH-PBDEs. [, ]
Q3: Beyond thyroid disruption, do OH-PBDEs exhibit other endocrine disrupting activities?
A3: Yes, some OH-PBDEs have shown potential to interact with estrogen receptors. While 3-OH-BDE-47's estrogenic activity was not investigated in the provided research, other hydroxylated PBDEs like 4'-hydroxy-2,2',4-tribromodiphenyl ether (4'-OH-BDE-17) and 3'-hydroxy-2,4-dibromodiphenyl ether (3'-OH-BDE-7) displayed estrogenic activity in cell-based assays. [, ] This finding suggests that OH-PBDEs, including metabolites of BDE-47, may have multiple endocrine disrupting effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


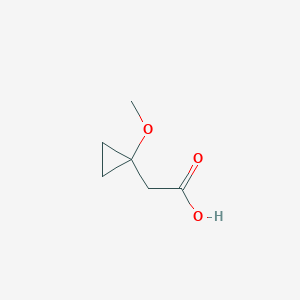
![3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1530779.png)


![Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1530782.png)
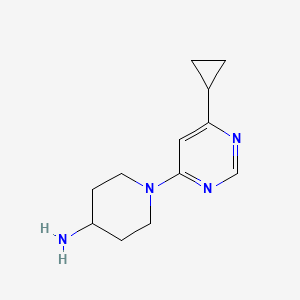

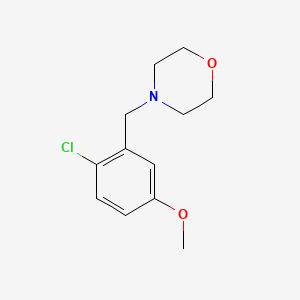

![2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1530791.png)
